molecular formula C4H3N2NaO3 B1435443 Sodium 5-methyl-1,2,4-oxadiazole-3-carboxylate CAS No. 155062-49-0

Sodium 5-methyl-1,2,4-oxadiazole-3-carboxylate

Cat. No. B1435443
CAS RN: 155062-49-0
M. Wt: 150.07 g/mol
InChI Key: MQBFNSGIXBNGRR-UHFFFAOYSA-M
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Description

Sodium 5-methyl-1,2,4-oxadiazole-3-carboxylate is a chemical compound that belongs to the class of 1,2,4-oxadiazoles . It is a heterocyclic compound, which means it contains atoms of at least two different elements in its rings . The 1,2,4-oxadiazole ring system is a five-membered heterocyclic scaffold with an oxygen and two nitrogen atoms .


Synthesis Analysis

The synthesis of 1,2,4-oxadiazoles, including Sodium 5-methyl-1,2,4-oxadiazole-3-carboxylate, has been a subject of interest in many research studies . The synthesis often involves the reaction of 4-substituted aryl amidoximes with methyl 2-chloro-2-oxoacetate at reflux for 4–4.5 hours . This is followed by sequential reactions with hydrazine and aldehydes to yield the final product .


Molecular Structure Analysis

The molecular structure of Sodium 5-methyl-1,2,4-oxadiazole-3-carboxylate consists of a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic ring with an oxygen atom and two nitrogen atoms . The ring also contains a methyl group (CH3) and a carboxylate group (COO-) attached to it .

Scientific Research Applications

Anti-Infective Agents

1,2,4-Oxadiazoles have been synthesized as anti-infective agents with activities against a variety of pathogens. They exhibit anti-bacterial , anti-viral , and anti-leishmanial properties. The ability to design new chemical entities with potential anti-infective activity is crucial, especially against resistant microorganisms .

Agricultural Biological Activities

These compounds show promise in agriculture, acting as potential low-risk chemical pesticides. They have demonstrated a broad spectrum of biological activities, including moderate nematocidal activity against plant-parasitic nematodes and anti-fungal activity against plant pathogens like Rhizoctonia solani .

Antibacterial Applications

Specific 1,2,4-oxadiazole derivatives have shown strong antibacterial effects on Xanthomonas oryzae pv. oryzae (Xoo), which causes diseases in rice. Some compounds outperformed existing treatments, indicating their potential as novel antibacterial agents .

Anti-Trypanosomal Activity

The mode of action of these compounds has been studied against Trypanosoma cruzi cysteine protease cruzain, which is significant for treating Chagas disease. This includes molecular docking studies followed by evaluation of cytotoxicity and anti-trypanosomal activity .

Nematocidal Activities

1,2,4-Oxadiazole derivatives have been evaluated for their nematocidal activities, particularly those with haloalkyl groups at the 5-position. These studies are aimed at discovering compounds with high nematocidal activities for potential use as acetylcholine receptor nematicides .

Drug Discovery and Medicinal Chemistry

The 1,2,4-oxadiazole scaffold has been extensively explored in drug discovery due to its diverse biological activities. These include anticancer , anti-inflammatory , anticonvulsant , antiviral , antibacterial , antifungal , antidepressant , antiangiogenic , analgesic , anti-insomnia , antiparasitic , and anti-Alzheimer properties. This versatility makes it a valuable scaffold in the development of new therapeutic agents .

properties

IUPAC Name

sodium;5-methyl-1,2,4-oxadiazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N2O3.Na/c1-2-5-3(4(7)8)6-9-2;/h1H3,(H,7,8);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQBFNSGIXBNGRR-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NO1)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3N2NaO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium 5-methyl-1,2,4-oxadiazole-3-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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